molecular formula C16H22N2O4 B11641546 N-[2-(4-Methoxy-phenyl)-ethyl]-N'-(tetrahydro-furan-2-ylmethyl)-oxalamide

N-[2-(4-Methoxy-phenyl)-ethyl]-N'-(tetrahydro-furan-2-ylmethyl)-oxalamide

Katalognummer: B11641546
Molekulargewicht: 306.36 g/mol
InChI-Schlüssel: TWXIEZLWQQYBBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-Methoxy-phenyl)-ethyl]-N’-(tetrahydro-furan-2-ylmethyl)-oxalamide is an organic compound with a complex structure that includes a methoxyphenyl group, an ethyl chain, a tetrahydrofuran ring, and an oxalamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methoxy-phenyl)-ethyl]-N’-(tetrahydro-furan-2-ylmethyl)-oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-methoxyphenethylamine with oxalyl chloride to form an intermediate oxalamide. This intermediate is then reacted with tetrahydrofuran-2-ylmethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of N-[2-(4-Methoxy-phenyl)-ethyl]-N’-(tetrahydro-furan-2-ylmethyl)-oxalamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(4-Methoxy-phenyl)-ethyl]-N’-(tetrahydro-furan-2-ylmethyl)-oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-Methoxy-phenyl)-ethyl]-N’-(tetrahydro-furan-2-ylmethyl)-oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[2-(4-Methoxy-phenyl)-ethyl]-N’-(tetrahydro-furan-2-ylmethyl)-oxalamide involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the oxalamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-acetamide
  • N-[2-(4-Hydroxyphenyl)ethyl]-acetamide
  • N-[2-(4-Methylphenyl)ethyl]-acetamide

Uniqueness

N-[2-(4-Methoxy-phenyl)-ethyl]-N’-(tetrahydro-furan-2-ylmethyl)-oxalamide is unique due to the presence of both a methoxy group and a tetrahydrofuran ring, which confer distinct chemical properties and reactivity compared to similar compounds. These structural features can influence its solubility, stability, and interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C16H22N2O4

Molekulargewicht

306.36 g/mol

IUPAC-Name

N-[2-(4-methoxyphenyl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide

InChI

InChI=1S/C16H22N2O4/c1-21-13-6-4-12(5-7-13)8-9-17-15(19)16(20)18-11-14-3-2-10-22-14/h4-7,14H,2-3,8-11H2,1H3,(H,17,19)(H,18,20)

InChI-Schlüssel

TWXIEZLWQQYBBX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2CCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.